N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF6N2O2/c22-17-6-2-1-4-12(17)11-30-7-3-5-16(19(30)32)18(31)29-15-9-13(20(23,24)25)8-14(10-15)21(26,27)28/h1-10H,11H2,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVSLCRUWWYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Aldehydes
A key precursor for the dihydropyridine ring is the β-keto ester derivative. For this compound, ethyl 3-oxo-3-(2-chlorophenyl)propanoate is reacted with ammonium acetate and a substituted enamine under acidic conditions. Source demonstrates that malononitrile dimer intermediates can facilitate cyclization when combined with aldehydes and cyanothioacetamide in ethanol, yielding 1,4-dihydropyridine derivatives. Adjusting the aldehyde component to 2-chlorobenzaldehyde ensures proper regioselectivity at the 1-position.
Reaction conditions:
Oxidative Aromatization
Post-cyclization, the dihydropyridine intermediate undergoes oxidation to introduce the 2-oxo group. Nitric acid (HNO₃) or manganese dioxide (MnO₂) in dichloromethane effectively oxidizes the 1,4-dihydropyridine to the 2-oxo-1,2-dihydropyridine framework.
Introduction of the 3,5-Bis(trifluoromethyl)phenyl Carboxamide Group
The carboxamide moiety at the 3-position is introduced via nucleophilic acyl substitution or coupling reactions.
Carboxylic Acid Activation
The dihydropyridine-3-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ to form the corresponding acid chloride. Source highlights the use of N,N-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst for amide bond formation, enhancing reaction efficiency.
Amide Coupling with 3,5-Bis(trifluoromethyl)aniline
The activated acid chloride reacts with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine (Et₃N) or N-methylmorpholine. Source reports similar couplings for 4-chlorophenyl analogs, achieving yields >70% under optimized conditions.
Optimization Parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–16 hours |
| Catalyst Loading | 5 mol% Schreiner’s thiourea |
Functionalization at the 1-Position: 2-Chlorobenzyl Group Installation
The 2-chlorobenzyl group is introduced via alkylation of the dihydropyridine nitrogen.
Nucleophilic Substitution
Using 2-chlorobenzyl bromide as the alkylating agent, the reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. Source describes analogous alkylations for AMPA receptor inhibitors, achieving complete substitution within 6 hours.
Critical Factors:
- Base Strength: K₂CO₃ prevents over-alkylation.
- Solvent Polarity: DMF enhances solubility of aromatic intermediates.
Purification via Chromatography
Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1). Source emphasizes the importance of HPTLC (high-performance thin-layer chromatography) for monitoring reaction progress.
Synthetic Challenges and Mitigation Strategies
Regioselectivity in Dihydropyridine Formation
The 1,4-dihydropyridine structure is prone to regioisomer formation. Using bulky bases like N-methylmorpholine suppresses side reactions, as demonstrated in source.
Stability of Trifluoromethyl Groups
The electron-withdrawing trifluoromethyl groups increase susceptibility to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential during coupling steps.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3,5-difluorophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3,5-bis(trifluoromethyl)phenyl)-1-(2-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of trifluoromethyl groups and a chlorobenzyl moiety can enhance its stability and interaction with biological targets.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a dihydropyridine core substituted with a trifluoromethyl phenyl group and a chlorophenyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of the dihydropyridine structure exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival. A study highlighted that related compounds acted as potent inhibitors of this pathway, although they were inactive in human IKKβ enzyme assays .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in cancer cell signaling.
- Disruption of Membrane Integrity : Its structure allows for interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Modulation of Signaling Pathways : By affecting pathways such as NF-κB, it can alter the expression of genes associated with cell survival and proliferation.
Study 1: Anticancer Efficacy
A study investigated the effects of related dihydropyridine derivatives on cancer cell lines. The results showed that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity .
Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited low MIC values, demonstrating its potential as an effective antimicrobial agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
